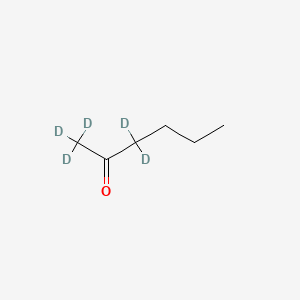

2-Hexanone-1,1,1,3,3-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3-pentadeuteriohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3/i2D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZOPKMRPOGIEB-ZTIZGVCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964064 | |

| Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-82-8 | |

| Record name | 2-Hexanone-1,1,1,3,3-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4840-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone-1,1,1,3,3-d5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hexanone-d5: A Technical Guide for Researchers in Analytical Chemistry and Drug Development

Introduction: The Role of Isotopic Labeling in Modern Analytics

In the landscape of quantitative analysis, particularly within the realms of toxicology, environmental monitoring, and pharmacokinetic studies, precision and accuracy are paramount. Stable isotope-labeled internal standards are the cornerstone of modern mass spectrometric techniques, providing a robust framework for correcting analyte loss during sample preparation and variations in instrument response. 2-Hexanone-d5, a deuterated analog of the industrial solvent and known neurotoxin 2-hexanone, serves as an exemplary internal standard. Its utility stems from a critical principle: it is chemically identical to the analyte of interest, ensuring it behaves similarly through extraction and chromatographic separation, yet is isotopically distinct, allowing it to be differentiated by a mass spectrometer.[1] This guide provides an in-depth examination of the chemical properties, applications, and analytical methodologies of 2-Hexanone-d5, offering field-proven insights for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of 2-Hexanone-d5 is essential for its proper handling, storage, and application in analytical methods. The primary distinction from its non-deuterated counterpart is its increased molecular weight due to the substitution of five hydrogen atoms with deuterium.[2][3][4][5] This mass shift is the key to its function as an internal standard without significantly altering its chemical behavior.

| Property | Value | Source |

| CAS Number | 4840-82-8 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₇D₅O | [2][3][4][8] |

| Molecular Weight | ~105.19 g/mol | [3][5][6][8] |

| Exact Mass | 105.1202 Da | [2][5][8] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | ~127.8 °C at 760 mmHg | [8] |

| Flash Point | ~35.0 °C | [8] |

| Density | ~0.8 g/cm³ | [8] |

| Synonyms | 2-Hexanone-1,1,1,3,3-d5, Methyl n-butyl ketone-d5 | [2][6] |

Note: Some physical properties are estimated based on the non-deuterated compound and may vary slightly.

Section 2: The Critical Role of 2-Hexanone-d5 in Analytical Science

The primary application of 2-Hexanone-d5 is as an internal standard for quantitative analysis using the stable isotope dilution method, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Causality of Experimental Choice: Why Use a Deuterated Standard?

-

Correction for Sample Loss: During multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction), it is inevitable that some of the target analyte will be lost. The internal standard, being chemically identical, will be lost at the same rate. By measuring the ratio of the analyte to the known amount of internal standard added at the beginning, the original analyte concentration can be accurately calculated, regardless of extraction efficiency.

-

Compensation for Ionization Variability: Ionization efficiency in a mass spectrometer source can fluctuate, affecting signal intensity. As the deuterated standard co-elutes with the native analyte from the GC column and enters the MS source simultaneously, it experiences the same ionization conditions. Any suppression or enhancement of the signal will affect both compounds equally, leaving their ratio constant and ensuring the reliability of the quantification.[9]

-

Chromatographic Co-elution: 2-Hexanone-d5 has nearly identical chromatographic properties to 2-hexanone, meaning they will elute from the GC column at virtually the same retention time. This is crucial for ensuring both are subjected to the same matrix effects and instrument conditions at the moment of detection.

-

Mass Resolution: The mass difference of 5 Daltons (due to the five deuterium atoms) provides a clear and unambiguous separation in the mass spectrum, preventing any signal overlap between the analyte and the internal standard.

This approach is fundamental in toxicology for monitoring occupational exposure to n-hexane and 2-hexanone and in pharmacokinetic studies to trace the compound's metabolic fate.[1][10]

Section 3: Metabolism and Toxicological Significance

2-Hexanone-d5 serves as a tracer for its non-deuterated counterpart, which is a well-documented neurotoxin.[11][12][13] The toxicity of 2-hexanone is not caused by the parent compound itself but by its primary active metabolite, 2,5-hexanedione .[10][11][12]

The metabolic pathway proceeds via omega-1 oxidation by cytochrome P-450 enzymes (specifically CYP2E1) to form 5-hydroxy-2-hexanone, which is then further oxidized to 2,5-hexanedione.[1] This γ-diketone is the ultimate neurotoxic agent, causing peripheral neuropathy by covalently cross-linking neurofilament proteins through pyrrole formation with lysine residues, leading to axonal swelling and degeneration.[12]

Understanding this pathway is critical for several reasons:

-

Biomonitoring: The presence of 2,5-hexanedione in urine is a key biomarker for exposure to n-hexane or 2-hexanone.[6]

-

Toxicokinetic Studies: Using 2-Hexanone-d5 allows researchers to trace the rate of formation and elimination of the toxic metabolite without interference from endogenous compounds.

-

Kinetic Isotope Effect: While generally minimal for deuterium-labeled compounds in this context, researchers should be aware that the C-D bond is stronger than a C-H bond. This can potentially lead to a slightly slower rate of metabolism (a phenomenon known as the kinetic isotope effect). In most bioanalytical applications, this effect is negligible and does not compromise the validity of the internal standard, but it is a mechanistic point to consider in highly sensitive metabolic studies.

Metabolic Pathway of 2-Hexanone

Caption: Metabolic activation of 2-hexanone to its neurotoxic metabolite, 2,5-hexanedione.

Section 4: Experimental Protocol: Quantification in Biological Matrices

This section outlines a self-validating protocol for the quantification of 2-hexanone in urine using GC-MS with 2-Hexanone-d5 as an internal standard. The methodology is adapted from principles described in the scientific literature.[1]

Objective: To determine the concentration of 2-hexanone in a urine sample.

Materials:

-

Analytes: 2-Hexanone (analyte), 2-Hexanone-d5 (internal standard).

-

Solvents: Dichloromethane (GC grade), Methanol (GC grade).

-

Reagents: Anhydrous sodium sulfate.

-

Apparatus: GC-MS system, vortex mixer, centrifuge, autosampler vials.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Stock Solutions (1 mg/mL): Accurately prepare stock solutions of both 2-hexanone and 2-Hexanone-d5 in methanol.

-

Calibration Standards: Create a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by spiking blank urine with the 2-hexanone stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of 2-Hexanone-d5 (e.g., 200 ng/mL) in methanol.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of urine (calibrator, QC, or unknown sample) in a glass centrifuge tube, add 50 µL of the Internal Standard Spiking Solution (200 ng/mL). This provides a constant IS concentration of 10 ng/mL in the initial sample.

-

Vortex briefly to mix.

-

Add 2 mL of dichloromethane to the tube.

-

Vortex vigorously for 2 minutes to extract the analytes into the organic phase.

-

Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to an autosampler vial for GC-MS analysis.

-

-

GC-MS Instrumentation and Parameters:

-

GC Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 150°C, hold for 2 minutes.

-

Injector: Splitless mode, 250°C.

-

MS Interface: 280°C.

-

MS Mode: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode.

-

Monitor for 2-Hexanone (Analyte): m/z 58, 100

-

Monitor for 2-Hexanone-d5 (IS): m/z 63, 105

-

-

-

Data Analysis and Validation:

-

Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards. Perform a linear regression to establish the calibration curve. The curve must have a correlation coefficient (r²) ≥ 0.995 for acceptance.

-

Quantification: Calculate the analyte/IS peak area ratio for the unknown samples. Determine the concentration using the regression equation from the calibration curve.

-

Quality Control (QC): Analyze QC samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations must be within ±15% of their nominal value.

-

Analytical Workflow Diagram

Caption: Workflow for the quantification of 2-Hexanone using a deuterated internal standard.

Section 5: Safety and Handling

While 2-Hexanone-d5 is used in small quantities, it should be handled with the same precautions as its non-deuterated analog, 2-hexanone. The primary hazards are flammability and toxicity.

-

Flammability: 2-Hexanone is a flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area or chemical fume hood. Ensure proper grounding of containers to prevent static discharge.

-

Health Hazards: The parent compound is suspected of damaging fertility and causes damage to the nervous system through prolonged or repeated exposure. Acute exposure may cause drowsiness or dizziness.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Hexanone-d5 is an indispensable tool for the accurate quantification of 2-hexanone in complex biological and environmental matrices. Its properties as a stable isotope-labeled internal standard allow for the development of robust, reliable, and self-validating analytical methods, primarily using GC-MS. By compensating for variations in sample preparation and instrument response, it provides the high level of confidence required in toxicological assessment, clinical biomonitoring, and pharmaceutical research. A thorough understanding of its application, the metabolic pathway of its parent compound, and proper handling procedures is essential for any researcher utilizing this critical analytical standard.

References

-

U.S. Environmental Protection Agency (EPA). This compound - Substance Details - SRS. [Link]

-

White, E. L., Bus, J. S., & Heck, H. D. (1979). Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry. Biomedical mass spectrometry, 6(4), 169–172. [Link]

-

National Center for Biotechnology Information (NCBI). HEALTH EFFECTS - Toxicological Profile for 2-Hexanone. [Link]

-

Cheméo. Chemical Properties of 2-Hexanone, 1,1,1,3,3-d5- (CAS 4840-82-8). [Link]

-

National Institute of Standards and Technology (NIST). 2-Hexanone, 1,1,1,3,3-d5-. [Link]

-

Couri, D., & Milks, M. (1982). Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione. Annual review of pharmacology and toxicology, 22, 145–166. [Link]

-

PubChem. This compound. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2-Hexanone. [Link]

-

U.S. Environmental Protection Agency (EPA). Toxicological Review of 2-Hexanone (CAS No. 591-78-6). [Link]

-

National Center for Biotechnology Information (NCBI). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone. [Link]

-

Pharmaffiliates. CAS No : 4840-82-8 | Chemical Name : 2-Hexanone-1,1,1,3,3 D5. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ToxGuide for 2-Hexanone. [Link]

-

PrepChem.com. Preparation of 2-hexanone. [Link]

-

PubChem. 2-Hexanone. [Link]

-

PrepChem.com. Preparation of 2-hexanone. [Link]

-

ScienceLab.com. Material Safety Data Sheet 2-Hexanone MSDS. [Link]

-

Agilent Technologies. 2-Hexanone - Safety Data Sheet. [Link]

-

National Institute of Standards and Technology (NIST). 2-Hexanone. [Link]

-

Scientific Laboratory Supplies (SLS). 2-Hexanone, analytical standard. [Link]

-

ResearchGate. Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone. [Link]

-

National Institute of Standards and Technology (NIST). 2-Hexanone, 5-methyl-. [Link]

-

ResearchGate. Processed mass spectra for hexanal, 2-hexanone and 3-hexanone,.... [Link]

-

South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

Sources

- 1. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | Occupational Safety and Health Administration [osha.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Hexanone [cdc.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Detection of 2,5-hexanedione in the urine of persons not exposed to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of pesticide metabolites in human urine using an isotope dilution technique and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Hexanone - IDLH | NIOSH | CDC [cdc.gov]

- 10. scribd.com [scribd.com]

- 11. Acetone, butanone, pentanone, hexanone and heptanone in the headspace of aqueous solution and urine studied by selected ion flow tube mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. Quantification of selected pesticide metabolites in human urine using isotope dilution high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pjoes.com [pjoes.com]

The Quintessential Guide to 2-Hexanone-1,1,1,3,3-d5 (CAS: 4840-82-8): A Senior Application Scientist's Perspective

Introduction: The Imperative of Precision in Quantitative Analysis

In the landscape of modern research, particularly within drug development and the life sciences, the demand for analytical precision is non-negotiable. The ability to unequivocally quantify endogenous and exogenous compounds in complex biological matrices is the bedrock upon which pivotal decisions are made. It is in this context that stable isotope-labeled internal standards have emerged as an indispensable tool. This guide provides an in-depth technical exploration of 2-Hexanone-1,1,1,3,3-d5, a deuterated analog of 2-hexanone, designed for the exacting requirements of mass spectrometry-based quantitative analysis. We will delve into its fundamental properties, synthesis, and, most critically, its application with a level of detail that empowers researchers to not only utilize this standard but to comprehend the scientific rationale underpinning its efficacy.

Physicochemical Characteristics and Isotopic Profile

This compound is a synthetic, isotopically enriched form of the volatile organic compound, 2-hexanone.[1] The strategic replacement of five hydrogen atoms with their heavier, stable isotope, deuterium, at the 1,1,1 and 3,3 positions imparts a distinct mass shift, rendering it an ideal internal standard for Isotope Dilution Mass Spectrometry (IDMS).[2][3]

| Property | Value | Source |

| CAS Number | 4840-82-8 | [1] |

| Molecular Formula | C₆H₇D₅O | [1] |

| Molecular Weight | 105.19 g/mol | [4] |

| Appearance | Colorless Liquid | [1] |

| Isotopic Enrichment | Typically ≥98 atom % D | [4] |

| Unlabeled CAS No. | 591-78-6 | [4][5] |

The near-identical physicochemical properties to the endogenous analyte, 2-hexanone, ensure that this compound behaves virtually identically during sample extraction, chromatography, and ionization.[2][3] This co-elution and co-ionization behavior is the cornerstone of its ability to correct for matrix effects and variations in sample preparation and instrument performance.[2][3]

Synthesis of this compound: A Representative Approach

While a definitive, publicly available synthesis protocol for this compound is not readily found, a plausible and scientifically sound approach can be extrapolated from established methods for the deuteration of ketones. The following represents a conceptualized, multi-step synthesis that a skilled organic chemist could employ.

Conceptual Synthesis Workflow

Caption: A conceptual two-step synthesis of this compound.

Detailed Protocol Steps:

Step 1: Synthesis of 1,1,1-d₃-Pentan-2-one

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), place a solution of butyryl chloride in anhydrous diethyl ether.

-

Grignard Reaction: Cool the flask in an ice bath. Slowly add a solution of methyl-d₃-magnesium iodide (CD₃MgI) in diethyl ether from the dropping funnel. The Grignard reagent will react with the acid chloride to form the ketone.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 1,1,1-d₃-pentan-2-one can be purified by distillation.

Step 2: α-Deuteration to Yield this compound

-

Reaction Setup: In a round-bottom flask, dissolve the 1,1,1-d₃-pentan-2-one in a mixture of deuterium oxide (D₂O) and a catalytic amount of a strong base, such as sodium deuteroxide (NaOD).

-

H/D Exchange: Heat the mixture to reflux for several hours. The base will catalyze the enolization of the ketone, allowing for the exchange of the α-protons at the C3 position with deuterium from the D₂O solvent.

-

Workup and Extraction: Cool the reaction mixture and neutralize with a deuterated acid (e.g., DCl in D₂O). Extract the product with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. The final product, this compound, can be further purified by fractional distillation.

Causality Behind Experimental Choices:

-

The use of a Grignard reagent prepared from methyl-d₃-iodide ensures the introduction of the first three deuterium atoms at the C1 position.

-

The subsequent base-catalyzed hydrogen/deuterium exchange in D₂O specifically targets the enolizable α-protons at the C3 position, leading to the desired d5-labeled product. The use of a deuterated base and acid in the workup prevents back-exchange.

Application in Isotope Dilution Mass Spectrometry: A Practical Workflow

The primary and most impactful application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS).[2][3] This technique is the gold standard for quantitative analysis due to its high precision and accuracy.[2][3]

Experimental Workflow for Quantification of 2-Hexanone in Biological Samples

Caption: A typical workflow for quantitative analysis using 2-Hexanone-d5 as an internal standard.

Detailed Step-by-Step Protocol:

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of unlabeled 2-hexanone in a suitable organic solvent (e.g., methanol).

-

From this stock, prepare a series of calibration standards by spiking known amounts of 2-hexanone into the same biological matrix as the unknown samples (e.g., control plasma).

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

2. Sample Preparation:

-

To a fixed volume of each unknown sample, calibration standard, and QC sample, add a precise and consistent volume of a pre-prepared solution of this compound (the internal standard).

-

Rationale: The internal standard must be added at the earliest stage to account for any analyte loss during subsequent steps.[3]

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the samples. Vortex and centrifuge to pellet the proteins.

-

Alternatively, for cleaner extracts, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Transfer the supernatant (or eluate from SPE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of the mobile phase used for the chromatographic separation.

3. GC-MS/MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is the instrument of choice for this analysis.

-

Chromatography: Inject a small volume of the reconstituted extract onto a suitable GC column (e.g., a mid-polarity column). The temperature program should be optimized to achieve baseline separation of 2-hexanone from other matrix components, though co-elution with its deuterated internal standard is expected and desired.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for 2-Hexanone (Analyte): Select a precursor ion (e.g., m/z 100) and a characteristic product ion.

-

MRM Transition for 2-Hexanone-d5 (Internal Standard): Select the corresponding precursor ion (e.g., m/z 105) and its characteristic product ion.

-

-

Rationale: MRM provides high selectivity and sensitivity by monitoring specific fragmentation pathways for both the analyte and the internal standard, minimizing interferences from the complex biological matrix.

4. Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard in all samples, calibrators, and QCs.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each injection.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Determine the concentration of 2-hexanone in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Metabolic Fate and Toxicological Profile

While this compound is used as an analytical standard, understanding the metabolism and toxicology of its non-deuterated counterpart is crucial for interpreting data and ensuring laboratory safety.

2-Hexanone is metabolized in the body to its neurotoxic metabolite, 2,5-hexanedione.[6] This metabolite is responsible for the peripheral neuropathy observed in cases of chronic exposure to 2-hexanone.[7] The metabolic pathway involves oxidation and reduction reactions.[6]

Key Metabolic Steps:

-

Reduction of 2-hexanone to 2-hexanol.

-

Oxidation of 2-hexanol to 5-hydroxy-2-hexanone.

-

Further oxidation to the ultimate neurotoxin, 2,5-hexanedione.

The use of deuterated standards can also be a powerful tool in drug metabolism studies to investigate kinetic isotope effects, which can alter the rate of metabolic processes.[8]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the known hazards of the unlabeled compound, 2-hexanone.

Hazard Summary for 2-Hexanone (CAS 591-78-6):

-

Health Hazards:

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Keep away from heat, sparks, and open flames.[9]

-

Ground all equipment containing the material to prevent static discharge.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Store away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, it is recommended to store at room temperature as advised by suppliers.[4] After extended periods (e.g., three years), re-analysis for chemical purity is recommended before use.[4]

Conclusion: Empowering Research Through Analytical Excellence

This compound is more than just a chemical reagent; it is a key enabler of high-fidelity quantitative science. Its role as an internal standard in Isotope Dilution Mass Spectrometry provides a self-validating system for accurate and precise measurements, which is critical for researchers, scientists, and drug development professionals. By understanding its properties, synthesis, and application in a detailed, protocol-driven manner, and by adhering to stringent safety practices, the scientific community can leverage this powerful tool to advance our knowledge and bring safer, more effective therapeutics to fruition.

References

-

Green, M. M., & Anderson, M. M. (1980). Hydrogen-deuterium kinetic isotope effects for .gamma.-hydrogen rearrangement in 2-hexanone following photochemical excitation, electron impact ionization, and anodic oxidation. Journal of the American Chemical Society, 102(4), 1387–1391. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-hexanone. PrepChem.com. [Link]

-

Coulson, D. R., & Yang, N. C. (1966). Deuterium Isotope Effects in the Photochemistry of 2-Hexanone. Journal of the American Chemical Society, 88(19), 4511–4513. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 2-Hexanone. ATSDR. [Link]

-

Van Deun, J., Veulemans, H., & Van der Auwera, P. (2008). Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry. Journal of Chromatography A, 1186(1-2), 268–276. [Link]

-

Agilent Technologies. (2024). 2-Hexanone - Safety Data Sheet. Agilent Technologies. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hexanone. NIST Chemistry WebBook. [Link]

-

NextSDS. (n.d.). 2-Hexanone Safety Data Sheet. NextSDS. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2-Hexanone. NCBI Bookshelf. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2-Hexanone. ATSDR. [Link]

-

Bolleddula, J., et al. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 612-622. [Link]

-

Bergeron, A., Furtado, M., & Garofolo, F. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(9), 1287-1297. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hexanone, 1,1,1,3,3-d5-. NIST Chemistry WebBook. [Link]

-

Nomeir, A. A., & Abou-Donia, M. B. (1986). Metabolic fate of methyl n-butyl ketone, methyl isobutyl ketone and their metabolites in mice. Toxicology, 38(1), 1-14. [Link]

-

ResearchGate. (2005). Processed mass spectra for hexanal, 2-hexanone and.... ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

ResearchGate. (2014). Considerations of Sample Preparation for Metabolomics Investigation. ResearchGate. [Link]

-

Xia, Y., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(4), 955-963. [Link]

-

U.S. Department of Labor, Occupational Safety and Health Administration. (2000). 2-Butanone (MEK), Hexone (MIBK). OSHA. [Link]

-

Clement, Y. N. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 6(10), 4165-4171. [Link]

-

Dietz, E. A., & Carmichael, P. G. (2020). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. LCGC North America, 38(11), 624-629. [Link]

-

Wang, J., et al. (2022). Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry. Talanta, 246, 123538. [Link]

-

Chemistry For Everyone. (2025). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. YouTube. [Link]

-

Witting, M., et al. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(1), 1-20. [Link]

-

ResearchGate. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Lu, W., et al. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 9(8), 154. [Link]

Sources

- 1. CAS 4840-82-8: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 2-Hexanone [webbook.nist.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. nextsds.com [nextsds.com]

The Physical Properties of Deuterated 2-Hexanone: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction: The Subtle Power of a Neutron

In the fields of pharmaceutical development, materials science, and advanced diagnostics, the substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), is a technique of profound significance. This seemingly minor change—the addition of a single neutron—can subtly yet powerfully alter a molecule's physicochemical properties. The primary mechanism behind this is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger, shorter carbon-deuterium (C-D) bond compared to the analogous carbon-hydrogen (C-H) bond. This increased bond strength requires a higher activation energy for cleavage, a principle leveraged in drug design to slow metabolic degradation at specific sites, thereby enhancing a drug's pharmacokinetic profile and therapeutic efficacy[1].

This guide provides an in-depth examination of the physical properties of deuterated 2-hexanone, specifically 2-hexanone-1,1,1,3,3-d5, a valuable isotopologue for research. By comparing its properties to those of the well-characterized non-deuterated (protio) 2-hexanone, we will explore the tangible consequences of isotopic substitution. This document serves as a technical resource for scientists who utilize deuterated compounds, providing both core physical data and the scientific rationale behind the observed and predicted differences.

Comparative Physical Properties: 2-Hexanone vs. This compound

The following table summarizes the key physical properties of both protio 2-hexanone and its pentadeuterated analog. It is critical to note that while extensive experimental data exists for the standard compound, verified experimental values for the deuterated version are not widely published. Therefore, this table utilizes a combination of established experimental data for 2-hexanone and calculated or unverified literature values for 2-hexanone-d5 to provide the most comprehensive comparison currently available.

| Property | 2-Hexanone (Protio) | This compound |

| Molecular Formula | C₆H₁₂O | C₆H₇D₅O[2] |

| Molecular Weight | 100.16 g/mol [3][4] | 105.19 g/mol [5][6] |

| CAS Number | 591-78-6[3] | 4840-82-8[7] |

| Boiling Point | 127.2 °C[4][8] | 117.4 °C (Calculated)[5] |

| Melting Point | -55.5 °C to -57 °C[8][9] | -65.8 °C (Calculated)[5] |

| Density | 0.811 g/mL (at 20°C)[10] | Not Experimentally Available |

| Refractive Index (n_D²⁰) | 1.401 - 1.402[3] | 1.394 (Literature, Unverified)[11] |

The Isotope Effect: A Deeper Scientific Rationale

The differences in physical properties, though seemingly minor, arise from fundamental quantum mechanical principles. The substitution of hydrogen with deuterium primarily influences the zero-point vibrational energy (ZPVE) of the C-D bond versus the C-H bond[12].

-

Bond Strength and Intermolecular Forces: A C-D bond has a lower ZPVE than a C-H bond, making it stronger and slightly shorter. In molecules where hydrogen bonding is the dominant intermolecular force (e.g., water), this stronger bond leads to more powerful hydrogen (deuterium) bonds, resulting in a noticeable increase in boiling and melting points[12][13]. However, for a ketone like 2-hexanone, the primary intermolecular forces are the weaker van der Waals dispersion forces and dipole-dipole interactions[14]. Deuteration can subtly alter these forces by changing the molecule's polarizability and molecular volume, but the effect is less pronounced and not always predictable without experimental validation.

-

Molecular Dynamics: The increased mass of deuterium means that deuterated molecules have a lower vibrational frequency. This can impact how molecules pack in a crystal lattice and their overall dynamics in the liquid state, influencing properties like melting point and density[13].

Experimental Protocols for Property Determination

For researchers needing to validate the physical properties of a liquid sample such as deuterated 2-hexanone, the following standard methodologies are recommended. These protocols are designed to be self-validating and are grounded in established laboratory practice.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point of small sample volumes. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Preparation: Place a few milliliters of the liquid sample into a small test tube.

-

Capillary Setup: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the sealed end facing upwards.

-

Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to recede back into the capillary tube.

Diagram: Boiling Point Determination Workflow

A simplified workflow for determining boiling point using the Thiele tube method.

Density Determination (Pycnometer Method)

Density is a fundamental property defined as mass per unit volume. The use of a pycnometer, or specific gravity bottle, provides a highly accurate method for this measurement.

Methodology:

-

Calibration: Clean and thoroughly dry a pycnometer of a known volume. Record its empty mass (m₁).

-

Reference Measurement: Fill the pycnometer with deionized water at a controlled temperature (e.g., 20°C). Insert the stopper, ensuring excess water exits through the capillary. Dry the exterior and record the mass (m₂).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the deuterated 2-hexanone sample at the same controlled temperature. Dry the exterior and record the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample / Mass of water) × Density of water at the measurement temperature.

-

Diagram: Density Determination Workflow

Step-by-step process for measuring liquid density with a pycnometer.

Conclusion

The physical properties of deuterated 2-hexanone, while not yet fully characterized by extensive experimental data, can be understood and reasonably predicted through the principles of the kinetic isotope effect. The substitution of hydrogen with deuterium primarily alters bond strength and vibrational energies, which in turn influences intermolecular forces and bulk physical properties. For researchers in drug development, understanding these subtle shifts is paramount, as changes in properties like solubility and boiling point can impact formulation, purification, and administration. As the use of deuterated compounds in advanced applications continues to grow, the rigorous experimental characterization of these materials will remain a critical endeavor for ensuring scientific accuracy and reproducibility.

References

-

ACS Publications. (2023). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2-Hexanone. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Impact of H/D isotopic effects on the physical properties of materials. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-hexanone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Total Synthesis. (2023, January 1). How "Heavy Hydrogen" makes Drugs work: Deuterium in Pharmaceuticals, Organic Chemistry & Synthesis [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 2-Hexanone, 1,1,1,3,3-d5-. NIST Chemistry WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). 2-Hexanone - Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). 2-Hexanone, 1,1,1,3,3-d5-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hexanone, 1,1,1,3,3-d5- (CAS 4840-82-8). Retrieved from [Link]

-

Agilent Technologies. (2024). 2-Hexanone - Safety Data Sheet. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2-Hexanone. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4840-82-8,this compound. Retrieved from [Link]

-

NextSDS. (n.d.). 2-Hexanone Safety Data Sheet. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones. Retrieved from [Link]

-

Nature Communications. (2018). Geometric isotope effect of deuteration in a hydrogen-bonded host–guest crystal. Retrieved from [Link]

-

Molecules. (2015). Isotope Effects on Chemical Shifts in the Study of Intramolecular Hydrogen Bonds. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hexanone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hexanone (CAS 591-78-6). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Reddit. (2019). Are boiling points and melting points affected by isotopic value?. r/askscience. Retrieved from [Link]

-

NIST. (n.d.). 2-Hexanone, 1,1,1,3,3-d5-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-Hexanone | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 2-Hexanone, 1,1,1,3,3-d5- (CAS 4840-82-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C6H12O | CID 138368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Table 4-2, Physical and Chemical Properties of 2-Hexanone - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-Hexanone CAS#: 591-78-6 [m.chemicalbook.com]

- 10. 2-Hexanone - Wikipedia [en.wikipedia.org]

- 11. Cas 4840-82-8,this compound | lookchem [lookchem.com]

- 12. reddit.com [reddit.com]

- 13. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 2-Hexanone-1,1,1,3,3-d5: Principles, Protocols, and Mechanistic Insights

Introduction: The Significance of Deuterium in Drug Discovery and Mechanistic Studies

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of deuterium, a stable isotope of hydrogen, into organic molecules has emerged as a powerful tool. Deuterated compounds, such as 2-Hexanone-1,1,1,3,3-d5, are not mere chemical curiosities; they are pivotal in elucidating reaction mechanisms, serving as internal standards in analytical chemistry, and, most notably, in enhancing the metabolic stability of drug candidates. The substitution of hydrogen with deuterium can significantly alter the rate of metabolic processes due to the kinetic isotope effect, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy of pharmaceuticals.[1] This guide provides an in-depth exploration of the synthesis of this compound, a labeled form of the common solvent and organic building block, 2-hexanone.[2] We will delve into the fundamental principles of hydrogen-deuterium exchange at the α-position of ketones, present detailed experimental protocols, and offer insights into the underlying reaction mechanisms.

Core Principles: The Chemistry of α-Deuteration

The synthesis of this compound hinges on the principle of hydrogen-deuterium (H/D) exchange at the carbons adjacent to the carbonyl group (the α-carbons). The protons on these carbons are acidic due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting conjugate base, the enolate.[3] This exchange can be effectively catalyzed by either acids or bases.[4]

-

Base-Catalyzed Deuteration: In the presence of a base, an α-proton is abstracted to form a resonance-stabilized enolate anion. This enolate can then be quenched by a deuterium source, such as deuterium oxide (D₂O), to introduce a deuterium atom at the α-position.[5][6] The process is repeated until all acidic α-protons are replaced by deuterium.[6]

-

Acid-Catalyzed Deuteration: Under acidic conditions, the carbonyl oxygen is first protonated (or deuterated in this case), which increases the acidity of the α-protons. A weak base, such as D₂O, can then remove an α-proton to form a neutral enol intermediate. Tautomerization of the enol back to the keto form results in the incorporation of a deuterium atom at the α-position.[7]

The choice between an acid- or base-catalyzed approach often depends on the stability of the starting material and the desired selectivity. For 2-hexanone, which possesses two sets of α-protons (at C1 and C3), both can be exchanged to achieve the desired pentadeuterated product.

Experimental Protocols for the Synthesis of this compound

The following protocols are representative methods for the α-deuteration of ketones and can be adapted for the synthesis of this compound. The choice of catalyst and conditions can be optimized to achieve high levels of deuterium incorporation.

Protocol 1: Organocatalyzed Deuteration using DBU

This method, adapted from the work of Goyal et al. (2025), utilizes the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, offering a mild and efficient route for α-deuteration.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.4 mmol 2-hexanone) | Purpose |

| 2-Hexanone | 100.16 | 0.4 mmol (40.06 mg) | Starting Material |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 20 mol% (0.08 mmol, 12.18 mg) | Organocatalyst |

| Deuterium Oxide (D₂O) | 20.03 | ~70 equiv. (28 mmol, 0.5 mL) | Deuterium Source |

| 1,4-Dioxane | 88.11 | 2 mL | Solvent |

| Diethyl ether | 74.12 | As needed | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying Agent |

Step-by-Step Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-hexanone (0.4 mmol).

-

Add 1,4-dioxane (2 mL) as the solvent.

-

Add DBU (20 mol%) to the reaction mixture.

-

Add deuterium oxide (~70 equivalents).

-

Seal the vial and stir the reaction mixture at 50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of deuteration. The reaction is typically run for 14 hours to achieve high incorporation.[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography if necessary.

Protocol 2: Superacid-Catalyzed Deuteration

This protocol is based on the method developed by Yuan et al. (2025), which employs a superacid generated in situ for highly efficient deuteration.[5][9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.1 mmol 2-hexanone) | Purpose |

| 2-Hexanone | 100.16 | 0.1 mmol (10.02 mg) | Starting Material |

| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | 922.58 | 5 mol% (0.005 mmol, 4.61 mg) | Pre-catalyst |

| Deuterium Oxide (D₂O) | 20.03 | 55 equiv. (5.5 mmol, 0.1 mL) | Deuterium Source |

| 1,2-Dichloroethane (DCE) | 98.96 | 1 mL | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | Quenching Agent |

| Dichloromethane (DCM) | 84.93 | As needed | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying Agent |

Step-by-Step Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, combine 2-hexanone (0.1 mmol) and the pre-catalyst [Ph₃C]⁺[B(C₆F₅)₄]⁻ (5 mol%).

-

Add 1,2-dichloroethane (1 mL) followed by deuterium oxide (55 equivalents).

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the reaction for 10 hours to ensure complete deuteration.[9]

-

After cooling to room temperature, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

The resulting crude product can be further purified by flash column chromatography on silica gel.

Visualization of the Synthetic Workflow

The general workflow for the synthesis of this compound via H/D exchange can be visualized as follows:

Caption: General experimental workflow for the synthesis of this compound.

Mechanistic Deep Dive: Enolate vs. Enol Pathways

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. As introduced, the α-deuteration of ketones can proceed through two primary pathways.

Base-Catalyzed Mechanism via Enolate Intermediate

The base-catalyzed H/D exchange is a stepwise process initiated by the deprotonation of an α-carbon.[10]

-

Enolate Formation: A base (B⁻), such as the deuteroxide ion (DO⁻) formed from DBU and D₂O, abstracts an acidic α-proton from 2-hexanone. This results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atom.[5]

-

Deuterium Quench: The enolate anion, a potent nucleophile, abstracts a deuterium from a D₂O molecule. This step regenerates the base catalyst and incorporates one deuterium atom at the α-position.

-

Repetition: This two-step process is repeated at both the C1 and C3 positions until all five α-protons have been exchanged for deuterium atoms, yielding the final product.[7]

Caption: Base-catalyzed deuteration mechanism via an enolate intermediate.

Acid-Catalyzed Mechanism via Enol Intermediate

The acid-catalyzed pathway involves the formation of a neutral enol intermediate.[1][7]

-

Carbonyl Deuteration: The carbonyl oxygen of 2-hexanone is first deuterated by a strong deuterium source, such as D₃O⁺ or the in situ generated superacid [D]⁺[B(C₆F₅)₄]⁻. This enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

-

Enol Formation: A weak base, typically D₂O, removes an α-proton, leading to the formation of a C=C double bond and the neutral enol intermediate.

-

Tautomerization and Deuteration: The enol tautomerizes back to the more stable keto form. In this process, the double bond is deuterated, resulting in the incorporation of a deuterium atom at the α-position. The acid catalyst is regenerated in this step.

-

Repetition: The cycle repeats until all α-hydrogens are substituted.

Conclusion and Future Outlook

The synthesis of this compound through hydrogen-deuterium exchange is a well-established and versatile transformation. The choice between acid- and base-catalyzed methods allows for flexibility depending on the substrate and available resources. The presented protocols, based on recent literature, offer efficient and high-yielding pathways to this valuable isotopically labeled compound. As the demand for deuterated molecules in pharmaceutical development and mechanistic studies continues to grow, the development of even more efficient, selective, and sustainable catalytic systems for H/D exchange will remain an active and important area of chemical research.

References

-

Yuan, H., Xu, K., Li, J., Loh, T.-P., Zhang, Z., & Jia, Z. (2025). Superacid-catalysed α-deuteration of ketones with D₂O. Organic & Biomolecular Chemistry, 23, 5758. [Link]

-

Oh, S., et al. (2021). B(C₆F₅)₃-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D₂O. Organic Letters, 23(15), 5884–5888. [Link]

-

Yuan, H., et al. (2025). Superacid-catalysed α-deuteration of ketones with D₂O. Organic & Biomolecular Chemistry. [Link]

-

Goyal, P., et al. (2025). Organocatalyzed α‐Deuteration of Ketones and Bioactive Carbonyl Compounds Using D₂O as Deuterium Source. ChemistrySelect. [Link]

-

PrepChem. (n.d.). Preparation of 2-hexanone. Retrieved from [Link]

-

MacSphere Institutional Repository. (n.d.). BASE-CATALYZED HYDROGEN-DEUTERIUM EXCHANGE OF A SIMPLE KETONE. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. Retrieved from [Link]

-

ACS Publications. (1980, February 1). Hydrogen-deuterium kinetic isotope effects for .gamma.-hydrogen rearrangement in 2-hexanone following photochemical excitation, electron impact ionization, and anodic oxidation. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2023, January 22). Deuterium Exchange. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

ACS Publications. (1966, October 1). Deuterium Isotope Effects in the Photochemistry of 2-Hexanone. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. (2022, January 21). Synthesis of Deuterated Heterocycles with Me₂NCD(OMe)₂ and Evaluation of the Products for Metabolism by Aldehyde Oxidase. Retrieved from [Link]

-

Springer Nature. (2017). Practical Methods for Deuterium Exchange/Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, March 23). C–H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews. [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

Sources

- 1. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Superacid-catalysed α-deuteration of ketones with D2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

Section 1: Chemical Identity and Physical Properties

An In-depth Technical Guide to the Safe Handling of 2-Hexanone-d5

This guide provides comprehensive safety information, handling protocols, and emergency procedures for 2-Hexanone-d5 (1,1,1,3,3-pentadeuteriohexan-2-one). It is intended for researchers, chemists, and drug development professionals who utilize deuterated compounds as internal standards or in metabolic studies. The information herein is synthesized from authoritative safety data sheets (SDS), toxicological databases, and best practices for handling isotopically labeled chemicals.

A Note on Isotopic Analogs: For the purpose of hazard identification and safety protocols, the toxicological and chemical hazard properties of 2-Hexanone-d5 are considered identical to its non-deuterated (protio) analog, 2-Hexanone (CAS 591-78-6). The primary differences are molecular weight and the kinetic isotope effect, which can alter metabolic rates but does not change the fundamental hazards such as flammability or target organ toxicity. All GHS classifications and toxicological data are based on the well-studied protio compound.

2-Hexanone-d5 is the deuterium-labeled form of 2-Hexanone, also known as methyl n-butyl ketone (MBK).[1][2] The incorporation of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis. Understanding its physical properties is the first step in ensuring safe handling.

| Property | Value | Source(s) |

| Chemical Name | 1,1,1,3,3-pentadeuteriohexan-2-one | [3] |

| Synonyms | 2-Hexanone-1,1,1,3,3-d5 | [3] |

| CAS Number | 4840-82-8 | [3] |

| Molecular Formula | C₆H₇D₅O | [4] |

| Molecular Weight | 105.19 g/mol | [3][4] |

| Physical State | Colorless Liquid | [1][5][6] |

| Odor | Sharp, characteristic, acetone-like | [1][5][6] |

| Boiling Point | ~127.2 °C (261 °F) | [1][5][7] |

| Melting Point | -56.9 °C (-70.4 °F) | [5][8] |

| Flash Point | 23 °C (73.4 °F) (Closed Cup) | [8][9][10] |

| Density | ~0.81-0.83 g/cm³ at 20°C | [1][5][11] |

| Vapor Density | 3.45 - 3.5 (Air = 1.0) | [8][10] |

| Solubility in Water | 17,200 - 35,000 mg/L at 20°C | [5][7][11] |

| Autoignition Temp. | 423 - 533 °C (795 - 991 °F) | [7][8] |

Section 2: Hazard Identification and GHS Classification

2-Hexanone-d5 is a hazardous substance requiring careful handling. Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions. The primary hazards are flammability and long-term health effects, particularly to the nervous system.[11][12][13]

GHS Pictograms:

Core Hazard Statements:

-

H372: Causes damage to organs (peripheral nervous system) through prolonged or repeated exposure.[11][12][13][14]

-

H361: Suspected of damaging fertility or the unborn child.[11][12][15]

Caption: Relationship between Hazard Statements and GHS Pictograms.

Section 3: Toxicological Profile and Routes of Exposure

The most significant health risk associated with 2-Hexanone is neurotoxicity.[16][17] This is not an immediate effect but results from prolonged or repeated exposure. The causality lies in its metabolism. In the body, 2-Hexanone is metabolized to 2,5-hexanedione, a potent neurotoxin that causes progressive damage to the peripheral and central nervous systems.[6][17]

-

Inhalation (Primary Route): Vapors can be readily inhaled.[17] Acute exposure may cause irritation to the respiratory tract, headache, nausea, drowsiness, and dizziness.[9] Chronic inhalation is the primary cause of neurotoxicity in occupational settings, leading to peripheral neuropathy (nerve damage) with symptoms like weakness, numbness, and tingling in the extremities.[17][18][19]

-

Dermal Contact: The substance can be absorbed through the skin.[9] Prolonged contact can cause skin irritation and dermatitis (dry, red skin) due to its defatting action.[9][20] Systemic absorption through the skin contributes to the overall body burden and risk of neurotoxicity.

-

Eye Contact: Vapors and liquid are irritating to the eyes, causing redness, pain, and blurred vision.[8][9]

-

Ingestion: Ingestion can cause abdominal pain, sore throat, and symptoms similar to inhalation, such as drowsiness and dizziness.[9] While less common in a laboratory setting, it should not be discounted.

Section 4: First Aid and Emergency Response Protocols

A structured, immediate response is critical in any incident involving 2-Hexanone-d5. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Caption: General Emergency Response Workflow.

First-Aid Measures

-

General Advice: Immediately remove any clothing soiled by the product.[11] Show the Safety Data Sheet to responding medical personnel.[15][18]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][15] If symptoms like dizziness or headache persist, seek immediate medical attention.[8][9]

-

Skin Contact: Take off immediately all contaminated clothing.[15][18] Rinse the skin thoroughly with water or shower for at least 15 minutes.[10][15][18]

-

Eye Contact: Immediately rinse opened eyes for several minutes under running water, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[21]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[18]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[9][22] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[22][23]

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[10][22] Containers may explode when heated.[15][22]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release / Spill Management

-

Eliminate Ignition Sources: Immediately remove all sources of ignition (sparks, open flames, hot surfaces).[10][20] Use non-sparking tools.[15][18]

-

Ventilate: Ensure adequate ventilation in the spill area.

-

Containment: Prevent the spill from entering sewers or waterways.[23] For small spills, absorb with an inert material (e.g., sand, vermiculite, diatomite).[9][11][24]

-

Collection: Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[9][21]

-

Decontamination: Wash the spill area after cleanup is complete.[22]

Section 5: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Proactive measures are essential for preventing exposure and maintaining the integrity of the deuterated standard.

Engineering Controls & Handling Procedures

-

Ventilation: Always handle 2-Hexanone-d5 inside a certified chemical fume hood to prevent inhalation of vapors.[11][18]

-

Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge, a potential ignition source.[15][18][21]

-

Safe Practices: Avoid contact with skin, eyes, and clothing.[25] Do not eat, drink, or smoke in the work area.[9][18] Wash hands thoroughly after handling.[18][21]

Storage Requirements

-

Standard Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][11][15][18] A dedicated flammables cabinet is required.[21] Keep away from heat, sparks, and open flames.[10]

-

Isotopic Integrity: This is a critical consideration for deuterated compounds. The C-D bonds in 2-Hexanone-d5 are generally stable, but repeated exposure to atmospheric moisture can lead to H/D exchange, especially if trace acidic or basic impurities are present.

-

Causality: To prevent isotopic dilution which would compromise its function as an internal standard, it is crucial to minimize contact with protic sources like water.

-

Protocol: Store containers under an inert atmosphere (e.g., Argon or Nitrogen).[26] Use septa-sealed vials for aliquoting to avoid repeatedly opening the main container to the atmosphere. Store in a desiccator to further protect from moisture.[26][27]

-

Personal Protective Equipment (PPE) Selection

The selection of PPE is the last line of defense and must be appropriate for the hazards of a flammable, toxic ketone.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[18][28][29] Standard safety glasses are insufficient.

-

Skin Protection: Wear a flame-retardant lab coat. For tasks with a high risk of splashing, chemical-resistant aprons or coveralls are necessary.[9][20][28]

-

Hand Protection: Gloves must be selected carefully, as many common materials offer poor protection against ketones.

-

Causality: Ketones like 2-Hexanone can quickly permeate or degrade common glove materials like nitrile and natural rubber. Choosing the correct material is essential for preventing dermal exposure.

-

| Glove Material | Performance vs. Ketones | Recommendation |

| Nitrile | Poor to Fair[30] | Not recommended for prolonged contact. Suitable for incidental splash protection only. |

| Natural Rubber (Latex) | Poor[30] | Not Recommended. |

| Neoprene | Fair to Good[30] | Acceptable for short-duration tasks. |

| Butyl Rubber | Very Good [20][30] | Recommended for handling and transfers. |

| Viton™ / Fluoroelastomer | Very Good [30] | Recommended , though may be less flexible. |

| Norfoil™ (Silver Shield) | Excellent [30] | Best for high-exposure or emergency situations. |

-

Respiratory Protection: If engineering controls (i.e., fume hood) are not available or are insufficient, an approved air-purifying respirator with organic vapor cartridges must be used.[8]

Section 6: Stability and Disposal Considerations

-

Chemical Stability: The compound is stable under recommended storage conditions.[18]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[9][18] It may also attack some forms of plastic.[9]

-

Hazardous Decomposition: Combustion produces carbon oxides (CO, CO₂).[8]

-

Waste Disposal: Dispose of contents and containers as hazardous waste in accordance with local, regional, and national regulations.[15][18] Chemical waste generators are responsible for proper classification.[18] Incineration is a favored method for ketone disposal.[31]

Conclusion

2-Hexanone-d5 is an invaluable tool for scientific research, but it carries significant hazards. Its flammability and potential for causing severe, long-term neurological damage demand rigorous adherence to safety protocols. By implementing robust engineering controls, selecting the correct PPE, and following the specific storage guidelines designed to protect both user safety and isotopic integrity, researchers can handle this compound with confidence and precision.

References

-

PubChem. This compound | C6H12O. National Center for Biotechnology Information.

-

Agilent Technologies, Inc. 2-Hexanone - Safety Data Sheet. (2024-08-23).

-

Cheméo. Chemical Properties of 2-Hexanone, 1,1,1,3,3-d5- (CAS 4840-82-8).

-

Fisher Scientific. 2-Hexanone Safety Data Sheet. (2015-02-13).

-

INCHEM. ICSC 0489 - 2-HEXANONE. International Programme on Chemical Safety.

-

ScienceLab.com. Material Safety Data Sheet 2-Hexanone MSDS. (2005-10-09).

-

Generic SDS Provider. 2-Hexanone - SAFETY DATA SHEET. (2025-09-12).

-

GOV.UK. Methyl ethyl ketone: incident management. (2021).

-

CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.

-

Flinn Scientific. Methyl Ethyl Ketone Safety Data Sheet (SDS). (2014-09-22).

-

Fire Engineering. Methyl Ethyl Ketone. (1988-06-01).

-

NJ.gov. HAZARD SUMMARY: METHYL ETHYL KETONE. New Jersey Department of Health.

-

Creative Safety Supply. Safety Guide for Butanone (Methyl Ethyl Ketone). (2023-03-24).

-

NextSDS. 2-Hexanone Safety Data Sheet.

-

Agency for Toxic Substances and Disease Registry (ATSDR). TOXICOLOGICAL PROFILE FOR 2-HEXANONE. (2020).

-

Grokipedia. 2-Hexanone.

-

National Center for Biotechnology Information (NCBI). Table 4-2, Physical and Chemical Properties of 2-Hexanone. In: Toxicological Profile for 2-Hexanone. (2020).

-

PubChem. 2-Hexanone | C4H9COCH3. National Center for Biotechnology Information.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2-Hexanone - Chapter 4: Chemical and Physical Information. (2020).

-

University of Tennessee Knoxville. Personal Protective Equipment (PPE) - Glove Comparison Chart.

-

BenchChem. Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds. (2025).

-

CPAchem. Safety data sheet - 2-Hexanone. (2023-01-27).

-

CDN Isotopes. Safety Data Sheet - 2-Hexanone-d5. (2020-05-28).

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2-Hexanone - Chapter 5: Potential for Human Exposure. (2020).

-

Fisher Scientific. SAFETY DATA SHEET - 2-Hexanone. (2015-02-13).

-

MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?.

-

Agency for Toxic Substances and Disease Registry (ATSDR). ToxGuide for 2-Hexanone. (2020).

-

SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27).

-

Seton. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).

-

BenchChem. Technical Support Center: Handling and Storing Deuterated Compounds. (2025).

-

National Center for Biotechnology Information (NCBI). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone. (2020).

-

Occupational Safety and Health Administration (OSHA). 2-HEXANONE (METHYL N-BUTYL KETONE).

-

ResearchGate. What is the storage conditions and protocol for deuterated standards of organic compounds?. (2017-02-20).

-

Centers for Disease Control and Prevention (CDC). 2-Hexanone. Toxic Substances Portal.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 2-Hexanone | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. This compound | C6H12O | CID 138368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hexanone, 1,1,1,3,3-d5- (CAS 4840-82-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | Occupational Safety and Health Administration [osha.gov]

- 7. Table 4-2, Physical and Chemical Properties of 2-Hexanone - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. ICSC 0489 - 2-HEXANONE [inchem.org]

- 10. fishersci.ca [fishersci.ca]

- 11. agilent.com [agilent.com]

- 12. nextsds.com [nextsds.com]

- 13. cpachem.com [cpachem.com]

- 14. 2-Hexanone | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. davidborowski.com [davidborowski.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. fishersci.com [fishersci.com]

- 19. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 21. Methyl Ethyl Ketone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 22. nj.gov [nj.gov]

- 23. fireengineering.com [fireengineering.com]

- 24. Safety Guide for Butanone (Methyl Ethyl Ketone) - Online Safety Trainer [onlinesafetytrainer.com]

- 25. cdnisotopes.com [cdnisotopes.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. sams-solutions.com [sams-solutions.com]

- 29. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 30. ehs.utk.edu [ehs.utk.edu]

- 31. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Applications of Deuterated Ketones in Research

Introduction

In the landscape of modern scientific inquiry, precision and clarity are paramount. The substitution of hydrogen with its stable, heavier isotope, deuterium, within a ketone scaffold offers a subtle yet powerful tool to probe and manipulate biological and chemical systems.[1][2] This strategic modification, known as deuteration, leverages the kinetic isotope effect (KIE) to unlock nuanced insights into reaction mechanisms, metabolic pathways, and drug efficacy.[3][4][5] This guide provides an in-depth exploration of the core applications of deuterated ketones for researchers, scientists, and drug development professionals, moving beyond a mere listing of techniques to elucidate the underlying principles and experimental rationale.

The foundational principle underpinning the utility of deuterated ketones is the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[4] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[3][4] This disparity in reaction rates, the KIE, serves as a powerful investigative tool.[3]

Elucidating Reaction Mechanisms

Deuterated ketones are invaluable probes for dissecting the intricate steps of chemical reactions. By strategically placing deuterium atoms at or near a reaction center, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction.[6]

Primary Kinetic Isotope Effect (PKIE)

A significant slowing of the reaction rate upon deuteration (typically kH/kD > 2) indicates a primary KIE, signifying that the C-H bond is broken during the rate-limiting step.[5] For instance, in the context of ketone chemistry, studying the enolization rate of a deuterated ketone can confirm the mechanism of this fundamental process.

Secondary Kinetic Isotope Effect (SKIE)